molecular formula C13H18N2O3S2 B11604224 3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

Cat. No.: B11604224
M. Wt: 314.4 g/mol
InChI Key: FOOPCINPCWKWEO-UHFFFAOYSA-N
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Description

3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiolane ring, a methoxyphenyl group, and a thioxomethylamino group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the methoxyphenyl and thioxomethylamino groups. Common synthetic routes may involve the use of reagents such as thiols, amines, and methoxyphenyl derivatives under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various methoxyphenyl derivatives.

Scientific Research Applications

3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({[(4-Methoxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione include:

  • 4-Amino-3-methoxyphenyl thiocyanate hydrochloride
  • 4-Amino-3-chlorophenyl thiocyanate
  • 4-(Diethylamino)phenyl thiocyanate hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H18N2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C13H18N2O3S2/c1-13(7-8-20(16,17)9-13)15-12(19)14-10-3-5-11(18-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,19)

InChI Key

FOOPCINPCWKWEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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